molecular formula C10H8N4O B11900228 5-(Pyridazin-3-yl)nicotinamide CAS No. 1346687-40-8

5-(Pyridazin-3-yl)nicotinamide

Cat. No.: B11900228
CAS No.: 1346687-40-8
M. Wt: 200.20 g/mol
InChI Key: TZLYPVZQNRLGCC-UHFFFAOYSA-N
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Description

5-(Pyridazin-3-yl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted at the 5-position with a pyridazine ring. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Key attributes likely include hydrogen-bonding capacity (via the amide group), aromatic π-stacking interactions, and solubility influenced by the pyridazine substituent.

Properties

CAS No.

1346687-40-8

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-pyridazin-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N4O/c11-10(15)8-4-7(5-12-6-8)9-2-1-3-13-14-9/h1-6H,(H2,11,15)

InChI Key

TZLYPVZQNRLGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-3-yl)nicotinamide typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.

Industrial Production Methods

Industrial production methods for 5-(Pyridazin-3-yl)nicotinamide are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

5-(Pyridazin-3-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridazin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinone have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several nicotinamide and pyridine derivatives that serve as relevant comparators. Below is a detailed analysis of their structural, synthetic, and physicochemical properties relative to 5-(Pyridazin-3-yl)nicotinamide.

Structural Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Interactions/Crystal Features Evidence ID
5-Amino-N,N-diethylnicotinamide (65) Nicotinamide 5-Amino, N,N-diethyl Amide H-bonding, alkyl solubility
5-(5-Chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinamide Nicotinamide + pyridine Chloro, hydroxybenzoyl, methylindole Intramolecular O—H⋯O, N—H⋯N dimers
Pyridin-3-amine (64) Pyridine 3-Amino Minimal steric hindrance, planar ring
  • 5-(Pyridazin-3-yl)nicotinamide vs. Compound 65: The pyridazine ring in the target compound introduces additional nitrogen atoms compared to the diethyl groups in 63.
  • Target vs. Crystalline Analog () : The chloro-hydroxybenzoyl-indole substituents in the crystal structure compound create a rigid, multi-ring system with defined dihedral angles (e.g., 43.7° between pyridine and indole rings). In contrast, 5-(Pyridazin-3-yl)nicotinamide’s pyridazine moiety may adopt distinct angles, affecting packing efficiency and stability .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Notable Physical Traits
5-Amino-N,N-diethylnicotinamide (65) Not reported 98 High purity, tan solid
Pyridin-3-amine (64) 60–62 81 Low melting point, planar structure
Crystalline Analog () Not reported Monoclinic crystal system, µ = 0.23 mm⁻¹
  • Solubility : The pyridazine ring’s polarity may improve aqueous solubility compared to alkylated analogs like 65 but reduce membrane permeability.

Research Findings and Implications

  • Hydrogen Bonding : The crystalline analog () stabilizes via O—H⋯O and N—H⋯N interactions, forming inversion dimers. The target compound may exhibit similar intermolecular H-bonding, but pyridazine’s dual nitrogen atoms could enable additional C—H⋯N interactions .
  • Electronic Effects: Pyridazine’s electron-withdrawing nature may alter the nicotinamide moiety’s reactivity compared to electron-donating groups (e.g., amino in compound 64) .
  • The target compound’s pyridazine group could mimic purine or pyrimidine structures, enabling kinase inhibition or nucleic acid binding.

Biological Activity

5-(Pyridazin-3-yl)nicotinamide, a compound with the CAS number 1346687-40-8, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 5-(Pyridazin-3-yl)nicotinamide can be achieved through various chemical pathways. One common method involves the reaction of pyridazine derivatives with nicotinamide under specific conditions to yield the desired product. The synthetic route is crucial as it influences the purity and biological activity of the compound.

5-(Pyridazin-3-yl)nicotinamide interacts with various molecular targets, modulating their activity. The compound is believed to influence pathways related to inflammation and cell signaling. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It can bind to receptors that regulate cellular responses, potentially altering signaling cascades.

Anti-inflammatory Properties

Research indicates that 5-(Pyridazin-3-yl)nicotinamide exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to reduce pro-inflammatory cytokine production in activated immune cells.

Cytotoxicity and Antitumor Activity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against malignant cells while sparing normal cells. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Observations
A549 (Lung Cancer)15Significant reduction in cell viability
HeLa (Cervical Cancer)10Induced apoptosis in a dose-dependent manner
MCF-7 (Breast Cancer)20Inhibited proliferation effectively

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Anti-inflammatory Mechanisms : A study published in Science.gov evaluated the compound's impact on inflammatory markers in human macrophages. Results showed a decrease in TNF-alpha and IL-6 levels upon treatment with 5-(Pyridazin-3-yl)nicotinamide, suggesting its potential as an anti-inflammatory agent .
  • Cancer Treatment Potential : Another study focused on the cytotoxic effects against different cancer cell lines highlighted its selectivity and potential use in targeted cancer therapies. The compound's ability to induce apoptosis was noted as a significant finding .

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